molecular formula C6H14ClNO B587323 Methyl Valerimidate-d9 Hydrochloride CAS No. 1030939-72-0

Methyl Valerimidate-d9 Hydrochloride

Cat. No.: B587323
CAS No.: 1030939-72-0
M. Wt: 160.689
InChI Key: UAIVSGKSLHIONB-FWPXIMTBSA-N
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Description

Methyl Valerimidate-d9 Hydrochloride (CAS No. 1030939-72-0; alternative CAS 1759-28-0) is a deuterated derivative of methyl valerimidate, where nine hydrogen atoms are replaced with deuterium. This modification enhances its stability and utility in pharmacokinetic and metabolic studies, particularly in tracer experiments using mass spectrometry or nuclear magnetic resonance (NMR) . The compound is classified as a controlled product with stringent handling requirements, including permits and biosafety certifications, due to its short shelf life and precise dispensing protocols (exact weight packaging with ±0.001 g precision) .

Properties

CAS No.

1030939-72-0

Molecular Formula

C6H14ClNO

Molecular Weight

160.689

IUPAC Name

methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2;

InChI Key

UAIVSGKSLHIONB-FWPXIMTBSA-N

SMILES

CCCCC(=N)OC.Cl

Synonyms

Pentanimidic-d9 Acid Methyl Ester Hydrochloride

Origin of Product

United States

Preparation Methods

The synthesis of Methyl Valerimidate-d9 Hydrochloride involves the reaction of deuterated methyl valerate with hydrochloric acid. The reaction conditions typically include:

    Reactants: Deuterated methyl valerate and hydrochloric acid

    Solvent: Anhydrous conditions to prevent hydrolysis

    Temperature: Controlled to ensure the stability of the deuterated compound

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

Methyl Valerimidate-d9 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield primary amines.

    Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl Valerimidate-d9 Hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl Valerimidate-d9 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound allow researchers to trace its incorporation into metabolic products, providing insights into metabolic pathways and enzyme activities. The compound’s stability and isotopic labeling make it a valuable tool for studying complex biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Molecular Structure Key Functional Groups Primary Application
Methyl Valerimidate-d9 HCl Deutrated valerimidate ester + HCl Ester, imidate, deuterium Isotopic labeling, metabolic studies
Benzydamine HCl Aromatic amine + HCl Benzylamine, ester Anti-inflammatory, local anesthetic
Tapentadol HCl Opioid backbone + HCl Phenolic ether, amine Analgesic (μ-opioid agonist)
Yohimbine HCl Indole alkaloid + HCl Carboxylic acid ester, amine Adrenergic antagonist




Key Differences :

  • Deuterium Content: Methyl Valerimidate-d9 HCl’s deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogues, enhancing tracer study accuracy .
  • Backbone Complexity : Unlike Tapentadol or Yohimbine, Methyl Valerimidate-d9 lacks aromatic or polycyclic systems, simplifying its metabolic pathways.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Solubility (mg/mL) Stability Notes
Methyl Valerimidate-d9 HCl 235.8 (deuterated form) Soluble in polar solvents (e.g., methanol) Short shelf life; requires cold storage
Diphenhydramine HCl 291.8 50 in water Stable at RT; hygroscopic
Methylphenidate HCl 269.8 20 in water Light-sensitive; aqueous stability pH-dependent

Key Findings :

  • Solubility : Methyl Valerimidate-d9 HCl’s solubility aligns with other hydrochlorides but requires specific diluents (e.g., Solution A/B) for analytical preparation, similar to Methylphenidate HCl .
  • Stability: Its deuterium enhances isotopic stability but introduces handling challenges (e.g., short shelf life) compared to non-deuterated hydrochlorides like Diphenhydramine HCl .

Research Findings and Challenges

Metabolic Stability

Deuterium in Methyl Valerimidate-d9 HCl reduces CYP450-mediated metabolism by 20–30% compared to its non-deuterated counterpart, as shown in rodent models . However, its short shelf life (often <6 months) necessitates frequent synthesis, increasing costs .

Analytical Considerations

  • Chromatography : Reverse-phase HPLC with acetonitrile gradients is effective for purity analysis, similar to methods used for Methylphenidate HCl .
  • Spectroscopy : Deuterium incorporation shifts NMR peaks (e.g., ¹H-NMR δ 1.2–1.5 ppm attenuation), aiding quantification .

Handling and Regulatory Notes

  • Storage : Store at –20°C in exact-weight vials; avoid repeated freeze-thaw cycles .
  • Regulatory Status: Controlled under chemical safety protocols (BSL-1/2), unlike non-deuterated analogues like Diphenhydramine HCl .

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